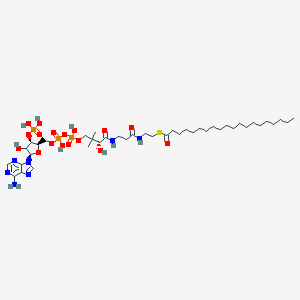
Arachidoyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidoyl-coa is a very long-chain fatty acyl-CoA that is the S-eicosanoyl derivative of coenzyme A. It plays a crucial role in the biosynthesis and elongation of fatty acids, which are essential components of cellular membranes and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidoyl-coa can be chemically synthesized using various methods. One common approach involves the dehydration of 3-hydroxy eicosanoyl-CoA to form (E)-2,3 eicosanoyl-CoA, which is then reduced to eicosanoyl-CoA. This process requires specific conditions, including the presence of NADPH as a reductant .
Industrial Production Methods: In industrial settings, the production of eicosanoyl-CoA often involves the use of acyl-CoA elongase complexes. These enzymatic complexes catalyze the elongation of acyl-CoA by malonyl-CoA in the presence of NADPH, resulting in the formation of very-long-chain fatty acids .
Chemical Reactions Analysis
Types of Reactions: Arachidoyl-coa undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-oxoicosanoyl-CoA or reduced to form (E)-2,3 eicosanoyl-CoA .
Common Reagents and Conditions: Common reagents used in these reactions include NADPH, NADH, and malonyl-CoA. The reactions typically occur under specific conditions, such as the presence of acyl-CoA elongase complexes and appropriate pH levels .
Major Products: The major products formed from these reactions include 3-oxoicosanoyl-CoA, (E)-2,3 eicosanoyl-CoA, and very-long-chain fatty acids .
Scientific Research Applications
Arachidoyl-coa has a wide range of scientific research applications:
Chemistry: In chemistry, eicosanoyl-CoA is used to study the mechanisms of fatty acid elongation and the role of acyl-CoA elongase complexes .
Biology: In biological research, eicosanoyl-CoA is essential for understanding the biosynthesis of fatty acids and their role in cellular functions .
Medicine: In medicine, eicosanoyl-CoA is studied for its potential role in metabolic disorders and its involvement in the biosynthesis of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses .
Industry: In industrial applications, eicosanoyl-CoA is used in the production of very-long-chain fatty acids, which are important components of various products, including cosmetics and pharmaceuticals .
Mechanism of Action
Arachidoyl-coa exerts its effects through its involvement in the elongation of fatty acids. The compound interacts with acyl-CoA elongase complexes, which catalyze the addition of carbon units to the fatty acid chain. This process involves the transfer of acyl groups and the reduction of intermediates by NADPH .
Comparison with Similar Compounds
- Arachidoyl-CoA
- 2-hydroxyicosanoyl-CoA
- (11Z)-3-oxoicosa-11-enoyl-CoA
Uniqueness: this compound is unique due to its specific role in the elongation of very-long-chain fatty acids. Unlike other similar compounds, eicosanoyl-CoA is directly involved in the biosynthesis of eicosanoids, which are crucial signaling molecules in various physiological processes .
Properties
CAS No. |
15895-27-9 |
|---|---|
Molecular Formula |
C41H74N7O17P3S |
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JYLSVNBJLYCSSW-IBYUJNRCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Synonyms |
arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















